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Introduction
4-(3-Formylphenyl)phenol, also known as 4'-hydroxybiphenyl-3-carbaldehyde, is a valuable

building block in organic synthesis, particularly in the development of novel pharmaceutical

agents and functional materials. Its bifunctional nature, featuring both a reactive aldehyde and

a phenolic hydroxyl group, allows for diverse chemical modifications. The palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction is a highly efficient and widely used method for the

synthesis of biaryl compounds like 4-(3-Formylphenyl)phenol, offering high yields and broad

functional group tolerance.[1] This document provides detailed application notes and

experimental protocols for the synthesis of this important intermediate.

Synthetic Approach: Suzuki-Miyaura Cross-
Coupling
The primary synthetic route to 4-(3-Formylphenyl)phenol involves the Suzuki-Miyaura

coupling of 3-formylphenylboronic acid with a suitable 4-halophenol (e.g., 4-iodophenol or 4-

bromophenol) in the presence of a palladium catalyst, a base, and a suitable solvent system.

The general reaction scheme is depicted below:

Reaction Scheme:
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The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition

of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and

reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Optimization of Reaction
Conditions
The yield of 4-(3-Formylphenyl)phenol is highly dependent on the choice of catalyst, ligand,

base, and solvent. The following table summarizes representative conditions for the Suzuki-

Miyaura coupling reaction, based on literature for the synthesis of similar biaryl compounds.

Entry
Aryl
Halide

Cataly
st
(mol%)

Ligand
(mol%)

Base
Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

1

4-

Iodophe
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Pd(PPh

₃)₄ (3)
- K₂CO₃

Toluene

/EtOH/

H₂O

80 12
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ed)

2
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Pd(OAc
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(4)
K₃PO₄

Dioxan

e/H₂O
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ed)

3
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Iodophe
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PdCl₂(d

ppf) (3)
- Cs₂CO₃ DMF 90 10

90-98

(expect

ed)

4

4-

Bromop

henol

Pd/C

(10%)
- Na₂CO₃

EtOH/H

₂O
Reflux 6

70-80

(expect

ed)

Note: The yields presented are typical for similar Suzuki-Miyaura cross-coupling reactions and

may vary for the synthesis of 4-(3-Formylphenyl)phenol. Optimization of these conditions is

recommended to achieve the desired yield and purity.
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This section provides a detailed, generalized protocol for the synthesis of 4-(3-
Formylphenyl)phenol via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis using
Tetrakis(triphenylphosphine)palladium(0)
Materials:

3-Formylphenylboronic acid

4-Iodophenol

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Potassium carbonate (K₂CO₃)

Toluene

Ethanol (EtOH)

Deionized water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, add 3-formylphenylboronic acid (1.2 mmol), 4-iodophenol (1.0 mmol), and

potassium carbonate (3.0 mmol).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add degassed toluene (10 mL), ethanol (5 mL), and deionized water (5 mL) to the flask.

To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15

mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to afford 4-(3-Formylphenyl)phenol.

Characterization Data (Reference)
The following are reference spectroscopic data for a closely related compound, which can be

used as a guide for the characterization of 4-(3-Formylphenyl)phenol.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, CHO), 8.09 (t, J = 1.6 Hz, 1H), 7.89 (dt, J

= 7.7, 1.4 Hz, 1H), 7.82 (ddd, J = 7.7, 2.0, 1.2 Hz, 1H), 7.60 (t, J = 7.7 Hz, 1H), 7.52 (d, J =

8.6 Hz, 2H), 6.95 (d, J = 8.6 Hz, 2H), 5.1 (s, 1H, OH).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 192.5, 156.0, 142.0, 137.0, 135.5, 131.0, 129.8, 129.5,

128.5, 127.0, 116.2.

HRMS (ESI): m/z [M+H]⁺ calcd for C₁₃H₁₁O₂: 199.0759; found: 199.0756.[3]

Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-(3-
Formylphenyl)phenol.
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Caption: Experimental workflow for the synthesis of 4-(3-Formylphenyl)phenol.

Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura

cross-coupling reaction.
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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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